
1-Nonadecen-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonadecen-10-ol is an organic compound with the molecular formula C19H38O It is a long-chain unsaturated alcohol, specifically a nonadecenol, which means it has a double bond in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonadecen-10-ol can be synthesized through several methods. One common approach involves the reduction of 1-Nonadecen-10-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-Nonadecene followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 1-Nonadecene using a catalyst such as rhodium or cobalt, followed by reduction to form the alcohol.
Chemical Reactions Analysis
Types of Reactions
1-Nonadecen-10-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Nonadecen-10-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 1-Nonadecanol using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 1-Nonadecen-10-one.
Reduction: 1-Nonadecanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-Nonadecen-10-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have shown its role in modulating the microenvironment of certain biological tissues.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nonadecen-10-ol involves its interaction with cellular pathways and molecular targets. It has been shown to enhance inflammation through the upregulation of inflammatory cytokines such as IL-1β, IL-6, and IL-12A . Additionally, it induces mesenchymal-epithelial transition (MET) by upregulating E-cadherin and downregulating N-cadherin in periodontal ligament fibroblasts .
Comparison with Similar Compounds
Similar Compounds
1-Nonadecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
1-Nonadecanol: A saturated alcohol with the same carbon chain length but without the double bond.
10-Undecen-1-ol: A shorter chain unsaturated alcohol with similar chemical properties.
Uniqueness
1-Nonadecen-10-ol is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group
Properties
CAS No. |
862844-62-0 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
nonadec-1-en-10-ol |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h3,19-20H,1,4-18H2,2H3 |
InChI Key |
BPFWIXBDBRZCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


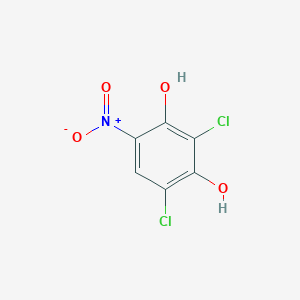
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
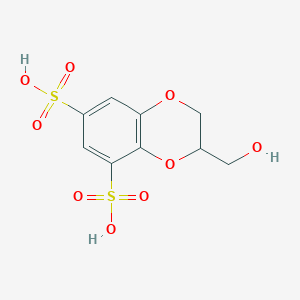
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
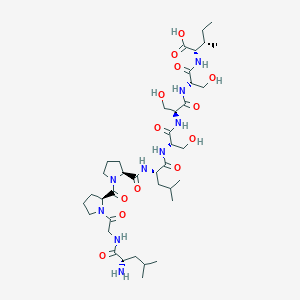
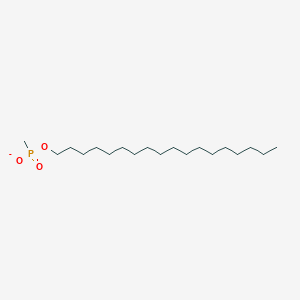
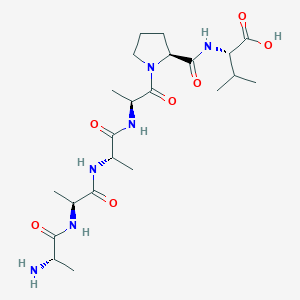
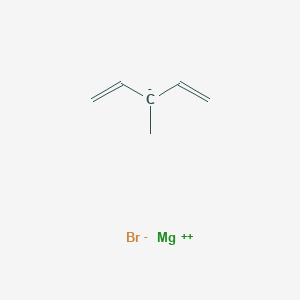

![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
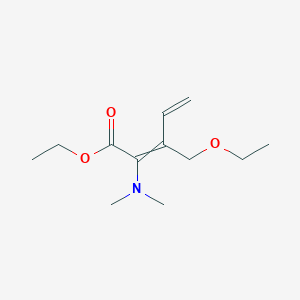
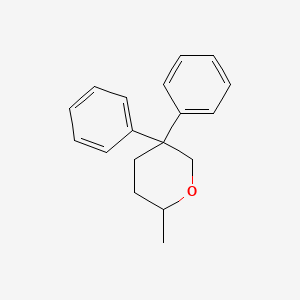
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)
